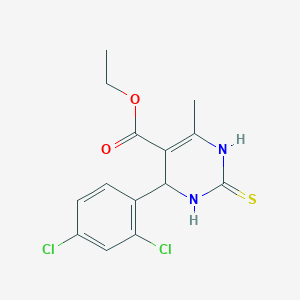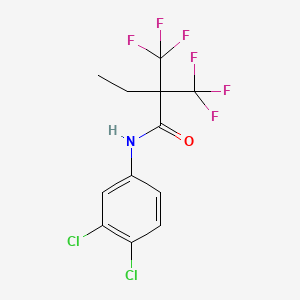![molecular formula C24H21ClN2O5S B11523354 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-chlorobenzoate](/img/structure/B11523354.png)
1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 2-chlorobenzoate is a complex organic compound that features a benzisothiazole ring, a phenoxymethyl group, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylamino Group: This step involves the reaction of the benzisothiazole intermediate with methylamine under controlled conditions.
Attachment of the Phenoxymethyl Group: This can be done via a nucleophilic substitution reaction using phenoxymethyl chloride.
Esterification with 2-Chlorobenzoic Acid: The final step involves the esterification of the intermediate with 2-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the chlorobenzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The phenoxymethyl and chlorobenzoate groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Uniqueness
What sets 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-(phenoxymethyl)ethyl 2-chlorobenzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzisothiazole ring, phenoxymethyl group, and chlorobenzoate ester allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2O5S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-phenoxypropan-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5S/c1-27(23-20-12-6-8-14-22(20)33(29,30)26-23)15-18(16-31-17-9-3-2-4-10-17)32-24(28)19-11-5-7-13-21(19)25/h2-14,18H,15-16H2,1H3 |
InChI Key |
WKNRGDRIHRKEBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1)OC(=O)C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N~1~-(5-nitroquinolin-8-yl)propane-1,2-diamine](/img/structure/B11523278.png)
![4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide](/img/structure/B11523284.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B11523293.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11523294.png)
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11523296.png)
![3-(Phenylethynyl)dibenzo[b,d]thiophene](/img/structure/B11523297.png)
![N-(4-chlorophenyl)-3-[(phenylsulfonyl)amino]naphthalene-2-carboxamide](/img/structure/B11523298.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11523314.png)
![2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11523318.png)

![6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523328.png)

![2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11523340.png)
![2-bromo-6-methoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B11523350.png)
